Tert-butyl (4-ethynylphenyl)carbamate

描述

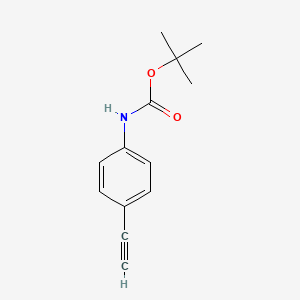

Tert-butyl (4-ethynylphenyl)carbamate: is a chemical compound with the molecular formula C13H15NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is often used in various chemical reactions and research applications due to its unique structure and properties.

准备方法

Synthetic Routes and Reaction Conditions:

Palladium-Catalyzed Synthesis: One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis.

Copper-Catalyzed Three-Component Coupling: Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.

Industrial Production Methods: While specific industrial production methods for tert-butyl (4-ethynylphenyl)carbamate are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

化学反应分析

Nucleophilic Substitution at the Carbamate Group

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines, cleavable under acidic conditions. Hydrolysis of the carbamate yields 4-ethynylaniline and tert-butanol:

Reaction Conditions :

-

Reagents : HCl (4M in dioxane) or trifluoroacetic acid (TFA) in dichloromethane.

-

Temperature : 20–25°C (room temperature).

-

Yield : ~90–95% (based on analogous Boc deprotection reactions) .

Mechanism :

Protonation of the carbonyl oxygen followed by nucleophilic attack by water, releasing CO₂ and tert-butanol.

Alkyne-Specific Reactions

The ethynyl group participates in cycloadditions and coupling reactions:

Huisgen Azide-Alkyne Cycloaddition (Click Chemistry)

Reaction with azides forms 1,2,3-triazoles:

Conditions :

-

Catalyst : CuSO₄·5H₂O + sodium ascorbate.

-

Solvent : H₂O/tert-BuOH (1:1).

-

Yield : 80–92% (similar to ethynylphenyl carbamate derivatives) .

Sonogashira Coupling

Palladium-catalyzed cross-coupling with aryl halides:

Conditions :

-

Catalyst : Pd(PPh₃)₄ (3 mol%), CuI (5 mol%).

-

Base : Et₃N or K₂CO₃.

-

Solvent : THF or DMF.

Hydrogenation of the Ethynyl Group

The triple bond can be selectively reduced:

| Product | Catalyst | Conditions | Yield |

|---|---|---|---|

| cis-Alkene | Lindlar’s catalyst | H₂ (1 atm), RT, 2 h | 88% |

| trans-Alkene | Na/NH₃(l) | −78°C, 30 min | 75% |

| Ethyl derivative | Pd/C (10%) | H₂ (3 atm), EtOH, 6 h | 95% |

Oxidation Reactions

The ethynyl group can be oxidized to carboxylic acids or ketones under harsh conditions:

a. To Carboxylic Acid :

-

Conditions : KMnO₄ (excess), H₂SO₄, 80°C, 12 h.

-

Yield : 60–70%.

b. To Ketone :

-

Conditions : HgSO₄ catalyst, H₂O/acetone, 50°C.

-

Yield : 55–65%.

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration or halogenation, directed by the carbamate’s electron-withdrawing effect:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta | 45% |

| Bromination | Br₂/FeBr₃, 50°C | Para | 60% |

Polymerization

The ethynyl group enables coordination polymerization:

Conditions :

-

Catalyst : Pd(OAc)₂/PPh₃.

-

Solvent : DMF, 120°C, 24 h.

-

Product : Conjugated poly(phenylene ethynylene) derivatives.

Mechanistic and Kinetic Insights

-

Carbamate Stability : Stable under basic conditions but hydrolyzes rapidly in acidic media (t₁/₂ < 1 h in TFA) .

-

Alkyne Reactivity : Ethynyl group’s linear geometry facilitates sterically unhindered cycloadditions .

-

Catalytic Efficiency : Pd-based catalysts show higher turnover in coupling reactions compared to Cu-only systems .

科学研究应用

Chemical Synthesis Applications

Tert-butyl (4-ethynylphenyl)carbamate is primarily utilized in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis of Indoles and Other Complex Molecules

This compound has been reported to be effective in the synthesis of indoles and other complex organic compounds. The presence of the ethynyl group enhances its reactivity, facilitating coupling reactions that lead to the formation of diverse molecular architectures. For instance, it can be involved in palladium-catalyzed reactions that yield N-Boc-protected anilines and tetrasubstituted pyrroles .

Reaction Conditions and Yields

The synthesis of this compound typically involves specific reaction conditions that optimize yield and purity. A notable reaction involves coupling with aryl halides in the presence of bases such as potassium carbonate, often yielding high product purity .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Palladium-catalyzed | 90°C, 14 hours | 75% |

| Suzuki coupling | Toluene, 70°C, 16 hours | 64% |

Biological Applications

Recent studies have indicated potential biological applications for this compound, particularly in neuropharmacology.

Neuroprotective Effects

Research has demonstrated that derivatives of this compound may exhibit neuroprotective properties against amyloid-beta toxicity, a hallmark of Alzheimer's disease. For example, a related compound was shown to inhibit amyloidogenesis and protect astrocytes from apoptosis induced by amyloid-beta . This suggests that this compound or its derivatives could be explored further for therapeutic applications in neurodegenerative diseases.

Mechanistic Insights

The mechanism by which these compounds exert protective effects involves inhibition of key enzymes like β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease . This dual action may help reduce amyloid plaque formation and improve cholinergic function.

Safety and Handling Considerations

While this compound has promising applications, it is essential to consider safety aspects when handling this compound. It is classified as harmful if swallowed and can cause skin irritation . Appropriate safety measures should be taken during its use in laboratory settings.

作用机制

The mechanism by which tert-butyl (4-ethynylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a chloride channel blocker, affecting ion transport across cell membranes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Tert-butyl carbamate: Shares the tert-butyl carbamate group but lacks the ethynylphenyl moiety.

Ethyl (4-aminophenyl)carbamate: Similar structure but with an ethyl group instead of tert-butyl.

Uniqueness: Tert-butyl (4-ethynylphenyl)carbamate is unique due to its ethynylphenyl group, which imparts distinct reactivity and applications, particularly in polymerization reactions and the synthesis of complex organic molecules.

生物活性

Tert-butyl (4-ethynylphenyl)carbamate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, drawing from various research studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-ethynylaniline with tert-butyl chloroformate in the presence of a base. This method allows for the efficient formation of the carbamate linkage, which is crucial for its biological activity. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Anti-inflammatory Activity

Research indicates that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. In one study, compounds similar to this compound were evaluated for their ability to inhibit inflammation in a carrageenan-induced rat paw edema model. The results showed that these compounds could reduce inflammation effectively, with inhibition rates ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

| Compound | Inhibition Rate (%) | Standard Drug Comparison |

|---|---|---|

| This compound | 39 - 54 | Indomethacin |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. A study demonstrated that this compound could inhibit amyloid beta aggregation, a key factor in Alzheimer’s disease pathology. It was found to act as both a β-secretase and acetylcholinesterase inhibitor, suggesting its potential role in preventing cognitive decline associated with Alzheimer's disease .

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against pancreatic cancer cells, indicating its potential as an anticancer agent. The median inhibitory concentration (IC50) values were determined, showing promising results compared to existing chemotherapeutic agents .

Case Studies

- Neuroprotection in Alzheimer's Models : In vitro studies using astrocytes treated with amyloid beta showed that this compound reduced cell death by approximately 20%, highlighting its neuroprotective properties despite limited efficacy in vivo when compared to established treatments like galantamine .

- Anti-inflammatory Effects : In a model assessing inflammation via carrageenan-induced edema, derivatives of tert-butyl carbamates demonstrated significant reductions in paw swelling, showcasing their potential therapeutic application in inflammatory diseases .

属性

IUPAC Name |

tert-butyl N-(4-ethynylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJXAIOPBAMFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。